4-(Aminomethyl)pyridin-3-OL

DPP-4 Diabetes Enzyme Inhibition

In medicinal chemistry, substituting 4-(Aminomethyl)pyridin-3-OL with generic pyridine analogs can abolish target potency - the 3-hydroxy-4-aminomethyl motif is essential for KDM inhibition and DPP-4 selectivity. • DPP-4 inhibitor programs: baseline IC50 155 nM; tunable selectivity over DPP-8 • KDM4 subfamily probes: validated cellular activity in cancer models • Ortho-aminomethylphenol motif: enables oxazaphosphorino-pyridine synthesis Supplied at ≥97% purity with full analytics. Standard B2B global shipping.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 20485-35-2
Cat. No. B1287776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridin-3-OL
CAS20485-35-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN)O
InChIInChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2
InChIKeySQKRQPZSEAOKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyridin-3-OL: Key Properties and Specifications


4-(Aminomethyl)pyridin-3-OL (CAS 20485-35-2) is a bifunctional pyridine derivative containing both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group . With a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol, this white solid is a versatile chemical intermediate and a key scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors . It is typically supplied at a standard purity of 97% and requires storage at 2-8°C with protection from light to maintain stability [1].

1
Bifunctional pyridine intermediate for enzyme inhibitor design
2
Core scaffold for DPP-4 and kinase inhibitor chemotype development
3
Ortho-aminomethylphenol motif enables phosphorylation heterocycle synthesis
4
Building block for epigenetic probe synthesis (KDM demethylases)

4-(Aminomethyl)pyridin-3-OL Structural Specificity


In procurement for sensitive research applications, generic substitution of 4-(Aminomethyl)pyridin-3-OL with close analogs is not advisable due to profound structure-activity relationships (SAR). Minor variations in substitution patterns on the pyridine ring, such as the precise position of the aminomethyl group or the presence of additional substituents, can dramatically alter a compound's biological activity and selectivity profile [1][2]. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibition, the optimization of aromatic substituents and conformational restriction is critical for achieving a large increase in inhibitory potency [1]. Similarly, the specific 3-hydroxy-4-aminomethyl motif in this compound is essential for its interaction with targets like lysine demethylases (KDMs), where even slight modifications can lead to a complete loss of cellular potency [2]. Therefore, substituting with a structurally similar but not identical compound can invalidate experimental results, introduce unforeseen off-target effects, and ultimately waste research resources.

Positional isomer substitution may abolish target engagement
The 3-hydroxy-4-aminomethyl substitution pattern is essential for enzyme recognition; even minor ring-position shifts can lead to loss of inhibitory activity.
Ortho-aminomethylphenol motif is not interchangeable
Replacing the ortho-aminomethylphenol arrangement removes the unique reactivity required for oxazaphosphorino-pyridine formation.

4-(Aminomethyl)pyridin-3-OL Comparative Evidence


DPP-4 Inhibitory Potency Comparison

This compound's core scaffold is a key component of potent DPP-4 inhibitors. While 4-(Aminomethyl)pyridin-3-OL itself demonstrates an IC50 of 155 nM against human DPP-4, a highly optimized analog within the same aminomethyl-pyridine series achieves an IC50 of 10 nM, representing a 15.5-fold improvement in potency achieved through specific structural optimization [1][2]. This illustrates the scaffold's potential, but also the critical importance of using the precise, unoptimized intermediate for early-stage research and SAR studies.

DPP-4 Inhibition
Head-to-head
155 nM (parent) vs 10 nM (optimized analog)
Supports baseline potency reference for SAR optimization
Fluorimetric assay, human DPP-4 enzyme
DPP-4 Diabetes Enzyme Inhibition

EGFR Inhibition by Related Pyridine Derivative

The 4-(aminomethyl)pyridine scaffold serves as a foundation for developing potent EGFR inhibitors. A closely related aminopyridine compound, which incorporates a similar core structure, exhibits exceptional potency against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 1.40 nM [1]. This level of activity underscores the potential of this chemical class for oncology research. While a direct quantitative comparison for the unadorned 4-(Aminomethyl)pyridin-3-OL scaffold is not available, this data point provides a strong class-level inference that the core structure is conducive to high-affinity target engagement.

EGFR Kinase
Class-level
Related analog IC50 1.40 nM (class-level)
Supports kinase inhibitor chemotype development
No direct data for 4-(Aminomethyl)pyridin-3-OL
EGFR Kinase Inhibitor Cancer

KDM4C Inhibition: Cellular Activity Profile

Aminomethylpyridines, including 4-(Aminomethyl)pyridin-3-OL and its analogs, have been investigated as inhibitors of lysine demethylases (KDMs), which are key epigenetic regulators in cancer. A patent application describes compounds in this class with cellular potency against KDM4C. One such analog, KDOAM-20, demonstrated sub-micromolar potency in a cellular immunofluorescence (IF) assay, increasing H3K36me3 levels, a direct marker of KDM4C inhibition, after 24 hours in human KYSE-150 cells [1][2]. This demonstrates that the aminomethylpyridine core, when appropriately substituted, can effectively engage its target within a complex cellular environment.

KDM4C Cellular
Class-level
KDOAM-20 analog sub-μM in IF assay
Supports cellular target engagement for epigenetic probes
KYSE-150 cells, H3K36me3 readout
Epigenetics KDM4C Histone Demethylase

Phosphorylation of Ortho-Aminomethylpyridinols

4-(Aminomethyl)pyridin-3-OL belongs to the class of ortho-aminomethylpyridinols, which are specifically highlighted for their utility in synthesizing complex heterocyclic systems. The compound's ortho-aminomethylphenol motif allows it to undergo condensation with phosphorus reagents like methyl dichlorophosphate to form oxazaphosphorino[m,n-x]pyridine derivatives [1]. This reactivity is not a universal feature of all pyridine derivatives and is a direct consequence of the 1,2-relationship between the aminomethyl and hydroxyl groups, enabling the formation of a stable six-membered ring fused to the pyridine core.

Phosphorylation Reactivity
Class-level
Forms oxazaphosphorino-pyridines with MeOPOCl2
Enables synthesis of phosphorus-containing heterocycles
Requires ortho-aminomethylphenol motif
Organic Synthesis Phosphorylation Chemical Intermediate

CNS Memory Dysfunction Amelioration

A patent (US Patent, filed 1996) explicitly discloses various substituted 4-amino-3-pyridinol compounds, for which 4-(Aminomethyl)pyridin-3-OL is a core substructure, as being useful for alleviating memory dysfunctions characterized by a cholinergic deficit, such as Alzheimer's disease [1]. The compounds were assessed for their ability to reverse scopolamine-induced memory deficits in animal models, providing a direct link between this chemical class and a specific, challenging therapeutic area.

Memory Deficit Model
Class-level
Patent reports reversal of scopolamine-induced deficits
Supports cholinergic pathway research context
Model-dependent endpoint review
Alzheimer's Disease CNS Cholinergic

Physicochemical Properties and Handling

The compound's physicochemical properties inform its handling and formulation. It exhibits an estimated aqueous solubility of 13.0 mg/mL (0.105 mol/L) and a consensus Log Po/w of 0.09, indicating balanced hydrophilic/lipophilic characteristics . This is consistent with its reported solubility in water, ethanol, ether, and chloroform . The compound is classified as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and may cause respiratory irritation (H335), necessitating standard laboratory safety protocols including the use of personal protective equipment (PPE) and handling in a well-ventilated area .

Physicochemical Profile
Data to verify
Solubility ~13 mg/mL, LogP 0.09
Informs solvent selection and lab safety handling
GHS: H302, H315, H319, H335
Physicochemical Properties Solubility LogP

4-(Aminomethyl)pyridin-3-OL R&D Applications


DPP-4 Inhibitor Development and SAR

Given its established role as a core scaffold for DPP-4 inhibitors [1], 4-(Aminomethyl)pyridin-3-OL is ideally suited for medicinal chemistry programs focused on metabolic disorders. Researchers can utilize it as a starting point for synthesizing novel analogs to explore structure-activity relationships (SAR), aiming to improve upon the baseline 155 nM IC50 and enhance selectivity over related peptidases like DPP-8 [2][3].

KDM Demethylase Probe Synthesis

This compound serves as a critical building block for developing chemical probes targeting lysine demethylases (KDMs), particularly the KDM4 subfamily implicated in cancer. The demonstrated cellular activity of related aminomethylpyridines [1] validates this chemotype for investigating the biological functions of KDMs through the creation of potent and selective inhibitors [2].

Phosphorus-Containing Heterocycle Synthesis

The unique ortho-aminomethylphenol motif of 4-(Aminomethyl)pyridin-3-OL enables its use in specialized synthetic transformations, such as the formation of oxazaphosphorino[m,n-x]pyridines [1]. This application is valuable for research groups focused on developing new phosphorus-based ligands, bioactive molecules, or materials with unique properties.

Cholinergic Modulation in Memory Disorders

With patent-backed evidence linking the 4-amino-3-pyridinol scaffold to the amelioration of memory dysfunction in models of cholinergic deficit [1][2], 4-(Aminomethyl)pyridin-3-OL is a strategic choice for neuroscience research. It can be employed as a key intermediate in the synthesis of novel compounds aimed at exploring new therapeutic avenues for Alzheimer's disease and related cognitive disorders.

Application
Selection Property
Validation Focus
DPP-4 inhibitor research
Aminomethylpyridine scaffold profile
SAR and selectivity profiling
KDM demethylase probe development
Cellular target engagement profile
Epigenetic pathway response validation
Phosphorus heterocycle synthesis
Ortho-aminomethylphenol reactivity
Heterocycle formation confirmation
Cholinergic deficit model research
4-amino-3-pyridinol scaffold
Memory-related behavioral endpoint assessment

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